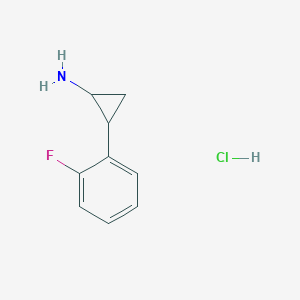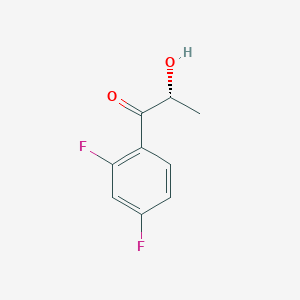
1-Propanone, 1-(2,4-difluorophenyl)-2-hydroxy-, (2R)-
Overview
Description
1-Propanone, 1-(2,4-difluorophenyl)-2-hydroxy-, (2R)-, more commonly known as Difluorophenyl-2-hydroxypropanone (DFP-2HP), is a synthetic compound with a wide range of applications in scientific research. DFP-2HP has been studied extensively in recent years due to its potential as a reagent in organic synthesis, its ability to act as a catalyst in reactions, and its use as a building block in pharmaceuticals.
Scientific Research Applications
Hydroxy Acids in Cosmetic and Therapeutic Applications
Hydroxy acids (HAs), including compounds related to "1-Propanone, 1-(2,4-difluorophenyl)-2-hydroxy-, (2R)-", are extensively utilized in cosmetics and therapeutics for skin care. These compounds, such as α-hydroxy acids, β-hydroxy acids, polyhydroxy acids, and bionic acids, are recognized for their beneficial effects on skin, including treating photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. The review emphasizes the importance of understanding the biological mechanisms of action of HAs and the safety evaluation of formulations, especially concerning prolonged use on sun-exposed skin (Kornhauser, Coelho, & Hearing, 2010).
Microbial Production of Propanol
The microbial production of propanol, which shares a connection with "1-Propanone, 1-(2,4-difluorophenyl)-2-hydroxy-, (2R)-" through its chemical family, is explored as an industrially attractive process. This production is significant for developing biofuel components or chemical synthesis precursors like propylene. Despite advancements, achieving competitive yields and productivities compared to chemical synthesis remains a challenge, highlighting the need for further research in biosynthetic pathways, microorganism breeding, and utilization of low-cost feedstocks (Walther & François, 2016).
VOC Biomarkers in Lung Cancer Diagnosis
The occurrence of volatile organic compounds (VOCs) as biomarkers in lung cancer diagnosis, including substances related to "1-Propanone, 1-(2,4-difluorophenyl)-2-hydroxy-, (2R)-", is reviewed. Biomarkers like 2-butanone and 1-propanol, along with others such as isoprene and ethylbenzene, are identified as potential diagnostic tools. These findings support the development of lung cancer screening devices, urging further research on the identification and utility of VOCs in clinical applications (Saalberg & Wolff, 2016).
Biodegradation and Fate of Biofuels
The review on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater sheds light on the environmental impact of biofuel components, related to the broader family of compounds like "1-Propanone, 1-(2,4-difluorophenyl)-2-hydroxy-, (2R)-". It discusses the microorganisms capable of degrading ETBE, a gasoline ether oxygenate, highlighting the pathways involved and the potential for aerobic biodegradation. This research emphasizes the significance of understanding the environmental behavior of biofuel components to mitigate their impact (Thornton et al., 2020).
properties
IUPAC Name |
(2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5(12)9(13)7-3-2-6(10)4-8(7)11/h2-5,12H,1H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHMWFXPLWURSF-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)C1=C(C=C(C=C1)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4,5-dimethyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3095796.png)
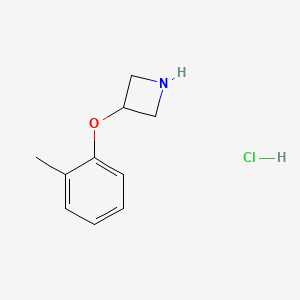
![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/structure/B3095816.png)
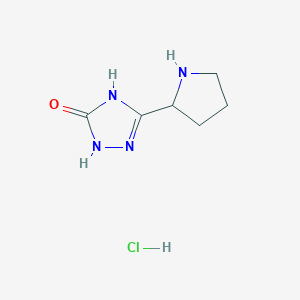
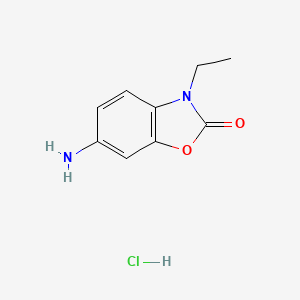
![3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B3095825.png)
![[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B3095833.png)
![[4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride](/img/structure/B3095835.png)
![2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride](/img/structure/B3095840.png)

![2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/structure/B3095848.png)

